molecular formula C31H34N2O5S B144748 1'N-(4,4'-Dimethoxytrityl) Biotin CAS No. 144095-63-6

1'N-(4,4'-Dimethoxytrityl) Biotin

Cat. No. B144748
M. Wt: 546.7 g/mol
InChI Key: RMWVJZXKPGLZEJ-YCVJPRETSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’N-(4,4’-Dimethoxytrityl) Biotin, also known as D-Biotin 4,4’-dimethoxytrityl ester or DMT-Biotin, is a biochemical used in proteomics research . It has the empirical formula C31H34N2O5S and a molecular weight of 546.68 .


Molecular Structure Analysis

The SMILES string for 1’N-(4,4’-Dimethoxytrityl) Biotin is COc1ccc (cc1)C (N2C3CS [C@@H] (CCCCC (O)=O)C3NC2=O) (c4ccccc4)c5ccc (OC)cc5 . This represents the structure of the molecule in a linear format. The InChI key, which is another way to represent the molecule, is RMWVJZXKPGLZEJ-YCVJPRETSA-N .


Physical And Chemical Properties Analysis

1’N-(4,4’-Dimethoxytrityl) Biotin is a solid substance . It should be stored at room temperature . More specific physical and chemical properties are not provided in the web search results.

Scientific Research Applications

DNA Synthesis and Oligonucleotides Labeling

1'N-(4,4'-Dimethoxytrityl) Biotin has been utilized in the synthesis of biotin-labelled reagents for DNA synthesis. A study by Ying-chun (2012) described the synthesis of a biotin-labelled reagent which was used to produce 5′-biotinylated oligonucleotides by automated solid-phase synthesis (Chen Ying-chun, 2012). Additionally, Pon (1991) reported a long-chain biotin phosphoramidite reagent, also used in automated solid-phase synthesis, to produce 5′-biotinylated oligonucleotides in high yields (R. Pon, 1991).

RNA-Protein Complexes Studies

Sproat et al. (1989) synthesized 2'-O-methyloligoribonucleotides using 1'N-(4,4'-Dimethoxytrityl) Biotin, leading to the creation of probes resistant to degradation by RNA or DNA specific nucleases. These probes have applications in biochemical purification and electron microscopy of RNA-protein complexes (B. Sproat et al., 1989).

Surface Functional Group Estimation

A study by Mahajan et al. (2006) utilized 1-O-(4,4'-dimethoxytrityl)-6-aminohexanol, a related compound, for the estimation of surface-bound functionalities. This is crucial for the preparation of oligonucleotide arrays (biochips) (S. Mahajan et al., 2006).

Understanding Biotin-Streptavidin Interactions

Tiwary (2017) explored the biotin-streptavidin system, crucial for understanding protein-ligand interactions. This study provides insights into the dissociation dynamics of biotin-streptavidin, which is significant for biotechnological applications (P. Tiwary, 2017).

Safety And Hazards

While specific safety and hazard information for 1’N-(4,4’-Dimethoxytrityl) Biotin was not found, it’s important to handle all chemicals with appropriate safety measures. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O5S/c1-37-24-16-12-22(13-17-24)31(21-8-4-3-5-9-21,23-14-18-25(38-2)19-15-23)33-26-20-39-27(29(26)32-30(33)36)10-6-7-11-28(34)35/h3-5,8-9,12-19,26-27,29H,6-7,10-11,20H2,1-2H3,(H,32,36)(H,34,35)/t26-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWVJZXKPGLZEJ-YCVJPRETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DMT-Biotin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'N-(4,4'-Dimethoxytrityl) Biotin
Reactant of Route 2
1'N-(4,4'-Dimethoxytrityl) Biotin
Reactant of Route 3
1'N-(4,4'-Dimethoxytrityl) Biotin
Reactant of Route 4
1'N-(4,4'-Dimethoxytrityl) Biotin
Reactant of Route 5
1'N-(4,4'-Dimethoxytrityl) Biotin
Reactant of Route 6
1'N-(4,4'-Dimethoxytrityl) Biotin

Citations

For This Compound
1
Citations
M Sekine, K Okada, K Seio, T Obata, T Sasaki… - Bioorganic & medicinal …, 2004 - Elsevier
This paper deals with the synthesis of a stable biotin–phosmidosine conjugate molecule 3 that is required for isolation of biomolecules that bind to phosmidosine (1). It was found that …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.